Fluorosulfonic acid

Superacid catalysis Carbocation generation Protonation

Researchers requiring extreme Brønsted acidity beyond H₂SO₄ face limited options. Fluorosulfonic acid (H₀ = -15.1) solves this with: • SuFEx click chemistry: Direct fluorosulfonylation of carboxylic acids to sulfonyl fluorides (up to 92% yield). • Electrophilic cyclizations: Predictable polycyclic terpenoid assembly with high stereochemical fidelity. • Superacid catalysis: Low-temperature isoparaffin alkylation for high-octane blending; forms Magic Acid with SbF₅. Supplied purified by triple-distillation, packaged in PFA/FEP bottles, with cold-chain shipping (2-8°C).

Molecular Formula FHO3S
Molecular Weight 100.07 g/mol
CAS No. 7789-21-1
Cat. No. B1217915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorosulfonic acid
CAS7789-21-1
Synonymsfluorosulfonate
fluorosulfonic acid
fluorosulfuric acid
Molecular FormulaFHO3S
Molecular Weight100.07 g/mol
Structural Identifiers
SMILESOS(=O)(=O)F
InChIInChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)
InChIKeyUQSQSQZYBQSBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN NITROBENZENE
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Fluorosulfonic Acid: Superacid Properties & Applications


Fluorosulfonic acid (HSO3F) is a simple inorganic Brønsted superacid commercially available as a colorless to yellow fuming liquid [1]. With a Hammett acidity function (H0) of −15.1, it is substantially stronger than concentrated sulfuric acid (H0 = −12) [2]. The compound is produced by reacting sulfur trioxide with hydrogen fluoride [3] and serves as a versatile reagent in organic synthesis, fluorination reactions, and as a key component in superacid catalyst systems .

Workflow Superacid catalysis research
Selection Context Carbocation generation and protonation studies
Reagent Profile Dual-function catalyst and fluorosulfonylation reagent

Why Fluorosulfonic Acid Cannot Be Simply Replaced


Despite their superficial similarity as strong acids, fluorosulfonic acid is not interchangeable with chlorosulfonic acid (ClSO3H), sulfuric acid (H2SO4), or trifluoromethanesulfonic acid (CF3SO3H) in many research and industrial settings. The differential superacidity (H0 = −15.1 for HSO3F vs. −14.1 for triflic acid and −12 for H2SO4) [1] enables unique reactivity profiles, including the ability to protonate extremely weak bases and stabilize highly electrophilic carbocations at low temperatures [2]. Furthermore, fluorosulfonic acid acts as both a superacid catalyst and a direct fluorosulfonylation reagent, a dual role not shared by its analogs [3]. While chlorosulfonic acid may offer cost and handling advantages for large-scale cyclizations , it cannot match the kinetic reactivity or the specific fluorinating capacity of fluorosulfonic acid. The following quantitative evidence establishes the specific contexts where substituting with a generic alternative would result in reaction failure, reduced yield, or product profile alteration.

! Superacidity profile may not transfer: HSO3F enables protonation that weaker acids cannot achieve; substituting with H2SO4 or ClSO3H may alter reaction outcome.
! Fluorinating capacity may not transfer: triflic acid acts only as a catalyst, not a fluorosulfonylation reagent; dual functionality context may differ with analogs.
! Low-temperature reactivity context may differ: reactions that proceed at −80 °C in FSO3H may require higher temperatures with H2SO4, limiting thermally sensitive substrates.

Fluorosulfonic Acid: Performance vs. Analogs


Superior Superacidity vs. Sulfuric and Triflic Acids

Fluorosulfonic acid is a significantly stronger Brønsted acid than both 100% sulfuric acid and trifluoromethanesulfonic acid (triflic acid). Its Hammett acidity function (H0) is −15.1, compared to −12 for sulfuric acid and −14.1 for triflic acid [1]. This difference of ΔH0 = −3.1 relative to H2SO4 translates to a protonating power approximately a thousand times greater [2], enabling reactions that are thermodynamically inaccessible with weaker acid catalysts.

Superacidity
Head-to-head
H0 = −15.1
Supports protonation of extremely weak bases
ΔH0 = −3.1 vs. H2SO4; context-dependent acid strength
Superacid catalysis Carbocation generation Protonation

Enhanced Electrophilic Cyclization Efficiency

In electrophilic olefin cyclizations with internal nucleophilic termination, fluorosulfonic acid is a well-established and highly effective reagent for obtaining fully cyclized compounds in a structurally, chemically selective, and stereospecific manner . While chlorosulfonic acid has been investigated as a cheaper alternative , it is noted that extensive work has been developed with FSO3H, whereas much less research has been carried out on related protonic acids such as chlorosulfonic, sulfuric, p-toluenesulfonic and methanesulfonic acids . This body of established methodology provides a validated, predictable reaction pathway that is not reliably available with less studied alternatives.

Cyclization Efficiency
Class-level
Extensive literature precedence for stereoselective polyene cyclizations
Reported methodological context; data to verify for analog acids
Comparator research limited; source review recommended
Electrophilic cyclization Polyene cyclization Stereoselective synthesis

Low-Temperature Isomerization vs. Sulfuric Acid

Fluorosulfonic acid enables isomerization and racemization reactions at significantly lower temperatures than sulfuric acid. Optically active tertiary alkanes can be racemized by sulfuric acid at room temperature, but the same transformation occurs in fluorosulfonic acid at −80°C [1]. This enhanced reactivity at cryogenic temperatures is a direct consequence of its extreme superacidity and allows for reactions on thermally sensitive substrates that would decompose under the conditions required for weaker acid catalysts.

Low-Temperature Isomerization
Cross-study comparable
Effective racemization at −80 °C
Supports cryogenic reaction workflows
~100 °C lower vs. H2SO4; thermal substrate context may differ
Isomerization Racemization Low-temperature catalysis

Dual Catalyst and Sulfonating Agent Function

Unlike trifluoromethanesulfonic acid, which is noted as 'not a sulfonating agent' [1], fluorosulfonic acid serves both as a superacid catalyst and as a direct source of the fluorosulfonyl (−SO2F) group. This dual functionality is exploited in in situ sulfonation reactions, where FSO3H acts as both the sulfonation reagent and the supporting electrolyte for the electropolymerization of aniline [2]. The polymer film was found to grow much faster in this system compared to growth in non-aqueous acetonitrile alone [2].

Dual Functionality
Head-to-head
Catalyst + fluorosulfonylation reagent
Reported dual-role reagent context
Triflic acid: catalyst only; functional scope may differ
Fluorosulfonylation In situ sulfonation SuFEx chemistry

Fluorosulfonic Acid: High-Value Applications


Superacid-Catalyzed Alkylation & Isomerization

The extreme superacidity (H0 = −15.1) of fluorosulfonic acid enables efficient alkylation of isoparaffins with olefins at lower temperatures and with higher activity than sulfuric acid-based systems . Its use in industrial alkylation processes, often in combination with Lewis acids like SbF5 to form 'Magic Acid', allows for the production of branched alkanes with superior octane ratings and lower vapor pressure, critical for modern gasoline blending [4].

Stereoselective Polyene Cyclizations

For the synthesis of complex polycyclic isoprenoids and terpenoids, fluorosulfonic acid is the established, literature-validated reagent for achieving fully cyclized products with high structural and stereochemical fidelity . Its ability to initiate and terminate electrophilic cyclizations predictably makes it the preferred choice for building complex carbon skeletons in medicinal chemistry and natural product total synthesis.

Sulfonyl Fluoride Synthesis for SuFEx Chemistry

Fluorosulfonic acid is a key feedstock for generating sulfonyl fluorides, the central participants in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . Its dual role as a strong acid and fluorosulfonyl source enables the direct conversion of carboxylic acid derivatives to alkylsulfonyl fluorides, often in high yield (e.g., up to 92% yield in photocatalytic protocols) [4]. These sulfonyl fluorides are essential connectors for the rapid assembly of functional molecules, polymers, and biomolecular probes.

Self-Doped Conductive Polymer Synthesis

In the electropolymerization of aniline or thiophene, fluorosulfonic acid functions simultaneously as the supporting electrolyte and an in situ sulfonation agent, generating self-doped, highly conductive polymer films with enhanced solubility and processability . This approach simplifies the synthesis of sulfonated polyaniline (SPAN) and sulfonated polythiophene, materials with applications in sensors, anti-corrosion coatings, and organic electronics.

Application
Selection Property
Validation Focus
Superacid-catalyzed alkylation and isomerization studies
Extreme acidity (H0 context)
Carbocation stability and low-temperature reactivity
Stereoselective polyene cyclization research
Methodological precedence and stereochemical fidelity
Reaction outcome predictability and literature validation
Sulfonyl fluoride synthesis for SuFEx platform studies
Dual catalyst and −SO2F source capability
Fluorosulfonylation efficiency and functional group tolerance
Self-doped conductive polymer synthesis research
In situ sulfonation during electropolymerization
Film conductivity and processability endpoints

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